molecular formula C24H20N2O4S B2884154 methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate CAS No. 1207033-45-1

methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate

Cat. No.: B2884154
CAS No.: 1207033-45-1
M. Wt: 432.49
InChI Key: OXPFYPREIAYJQK-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a heterocyclic compound featuring a thiophene core substituted with a 4-methoxyphenyl group and a 1H-pyrrole moiety. The thiophene ring is connected via an amide linkage to a methyl benzoate group, which introduces ester functionality.

Properties

IUPAC Name

methyl 3-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-29-19-10-8-16(9-11-19)20-15-31-22(21(20)26-12-3-4-13-26)23(27)25-18-7-5-6-17(14-18)24(28)30-2/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPFYPREIAYJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring
  • An amide functional group
  • A methoxyphenyl substituent
  • A pyrrole moiety

This unique combination of functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the thiophene ring.
  • Introduction of the pyrrole moiety.
  • Coupling with the methoxyphenyl group to form the final amide structure.

The synthetic pathways often utilize commercially available starting materials and may involve various reaction conditions such as temperature and solvent choice to optimize yield and purity.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to this compound. For instance, compounds containing the thiophene and pyrrole rings have shown significant cytotoxic effects against various cancer cell lines.

In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in breast and colon cancer cell lines, with IC50 values indicating effective doses for therapeutic applications. The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest
A549 (Lung)18Caspase activation

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine levels in cell cultures stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene-pyrrole derivatives, including our target compound, against a panel of cancer cell lines. Results indicated that modifications to the methoxy group significantly affected cytotoxicity, highlighting the importance of structural optimization for enhanced activity .
  • Inflammation Model : In a murine model of inflammation, administration of a related compound resulted in decreased levels of TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

Thiophene derivatives are widely studied for their electronic and biological properties. A notable analog is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 in ). Key comparisons include:

Property Target Compound Example 62 Source
Core Structure Thiophene with amide linkage Thiophene with pyrazolo-pyrimidine
Substituents 4-Methoxyphenyl, 1H-pyrrole Fluoro-chromenone, pyrazolo-pyrimidine
Melting Point Not reported 227–230°C
Molecular Weight ~500–550 g/mol (estimated) 560.2 g/mol (M++1)
Synthetic Route Likely Suzuki coupling (hypothetical) Suzuki-Miyaura cross-coupling

Methoxyphenyl-Containing Derivatives

The 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () shares the 4-methoxyphenyl group but incorporates a pyrazoline ring instead of thiophene.

Property Target Compound Compound Source
Aromatic System Thiophene Benzothiazole
Bioactivity Unknown (hypothetical antitumor) Antitumor, antidepressant
Crystallography Not reported Validated via SHELX refinement

The methoxyphenyl group in both compounds likely enhances membrane permeability, but the benzothiazole core in ’s compound offers rigid planar geometry, contrasting with the thiophene’s flexibility .

Pyrrole-Containing Compounds

Pyrrole rings, as seen in the target compound, are electron-rich and participate in hydrogen bonding. A related compound, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile (), features a pyrrole-like thioether group.

Property Target Compound Compound Source
Electron Density High (pyrrole) Moderate (thioether)
Role in Synthesis Structural diversity Protecting group in nucleotide synthesis

The pyrrole in the target compound may improve binding affinity in biological systems compared to thioether-based analogs .

Research Findings and Implications

  • Synthesis : The target compound likely employs Suzuki-Miyaura cross-coupling, analogous to ’s methodology, given the prevalence of boronic acids and palladium catalysts in thiophene functionalization .
  • Bioactivity: The 4-methoxyphenyl group (common in and compounds) is associated with enhanced pharmacokinetic profiles, suggesting the target compound may exhibit improved bioavailability compared to non-methoxy analogs .

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